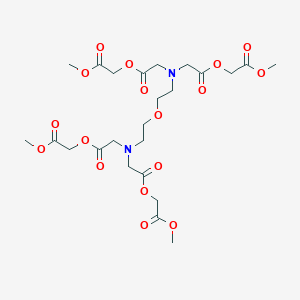

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound with the molecular formula C24H36N2O17 and a molecular weight of 624.55 g/mol . This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid involves multiple steps, typically starting with the reaction of ethylene glycol with chloroacetic acid to form ethylene glycol bis(chloroacetate). This intermediate is then reacted with diethanolamine to produce the bis(2-aminoethyl) ether derivative. The final step involves acetylation with acetic anhydride to yield the tetraacetoxymethyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates .

化学反应分析

Types of Reactions

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products have distinct properties and applications in different fields .

科学研究应用

Calcium Chelation in Cell Biology

One of the primary applications of Tetraacetoxymethyl EGTA is its role as a calcium chelator in cell biology studies. It is used to manipulate intracellular calcium levels, which is crucial for understanding calcium signaling pathways and their effects on cellular processes.

- Case Study : In experiments examining axonal degeneration, Tetraacetoxymethyl EGTA was utilized to investigate the role of calcium in mitochondrial dysfunction. The chelation of calcium ions helped elucidate the mechanisms underlying axonal damage and mitochondrial impairment in neuronal cells .

Western Blotting and Protein Analysis

Tetraacetoxymethyl EGTA is often included in lysis buffers for protein extraction, particularly when analyzing proteins that are sensitive to calcium concentrations.

- Case Study : A study investigating the expression of specific proteins in mouse mucosal cells employed Tetraacetoxymethyl EGTA in the lysis buffer. The results demonstrated improved protein yield and integrity, facilitating accurate western blot analysis .

Inhibition of Enzymatic Activity

The compound serves as an effective inhibitor of certain enzymes that require calcium for activity, making it useful in enzymology studies.

- Case Study : Research on pseudolysin activity showed that Tetraacetoxymethyl EGTA could inhibit this enzyme's function by chelating calcium ions necessary for its activity, thus providing insights into its biochemical pathways .

Data Tables

| Chelator | Calcium Binding Affinity | Application Area |

|---|---|---|

| Tetraacetoxymethyl EGTA | High | Cell biology, enzymology |

| EDTA | Moderate | General chelation |

| EGTA | High | Neuronal studies |

作用机制

The mechanism of action of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid primarily involves its chelating properties. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding can regulate the availability of metal ions in various chemical and biological systems, affecting processes such as enzyme activity, signal transduction, and metal ion transport .

相似化合物的比较

Similar Compounds

Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Another chelating agent with similar properties but different structural features.

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): Known for its use in calcium ion regulation in biological systems.

Uniqueness

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its tetraacetoxymethyl groups, which enhance its solubility and stability compared to other chelating agents. This makes it particularly useful in applications requiring high solubility and stability under various conditions .

生物活性

Tetraacetoxymethyl bis(2-aminoethyl) ether N,N,N',N'-tetraacetic acid, commonly referred to as Tetraacetoxymethyl EGTA , is a chelating agent with significant biological activity. This compound is primarily used in biochemical research due to its ability to bind calcium ions and other metal ions, thus influencing various biological processes.

- Chemical Formula : C₁₄H₂₄N₂O₁₀

- Molecular Weight : 392.35 g/mol

- Structure : The compound features two aminoethyl groups connected by a tetraacetic acid moiety, which enables it to act as a potent chelator.

Tetraacetoxymethyl EGTA functions primarily as a calcium chelator. By binding calcium ions, it can modulate intracellular calcium levels, which are crucial for various cellular functions such as signaling pathways, muscle contraction, and neurotransmitter release. The compound has been shown to inhibit calcium-dependent processes, making it useful in studies of calcium signaling and related cellular mechanisms.

Biological Applications

- Calcium Chelation : Tetraacetoxymethyl EGTA is utilized in various experimental setups to study the role of calcium in cellular processes. It effectively reduces free calcium concentrations, allowing researchers to investigate calcium-dependent activities without interference from extracellular calcium levels .

- Cell Signaling Studies : The compound has been employed in studies examining the MAPK/ERK signaling pathway, where it plays a role in understanding how calcium influences cell proliferation and differentiation .

- Neuronal Studies : In neurobiology, Tetraacetoxymethyl EGTA is used to study axonal degeneration and mitochondrial function in neurons. By chelating calcium, it helps elucidate the role of calcium in neuronal health and disease .

Case Study 1: Calcium's Role in Axonal Degeneration

A study investigating the effects of Tetraacetoxymethyl EGTA on axonal degeneration highlighted its effectiveness in reducing mitochondrial dysfunction linked to elevated intracellular calcium levels. The results indicated that chelation of calcium significantly mitigated degeneration in neuronal cultures .

Case Study 2: Modulation of Cell Cycle

Research has demonstrated that Tetraacetoxymethyl EGTA can influence the cell cycle by affecting the G1 phase progression. By lowering intracellular calcium, the compound inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Data Table

| Property | Tetraacetoxymethyl EGTA | Other Chelators (e.g., EDTA) |

|---|---|---|

| Calcium Binding Affinity | High | Moderate |

| Cellular Impact | Inhibits proliferation | Primarily stabilizes metal ions |

| Applications | Neurobiology, Cancer Research | General laboratory use |

| Mechanism | Calcium chelation | Metal ion stabilization |

属性

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZWLOCCJOCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。